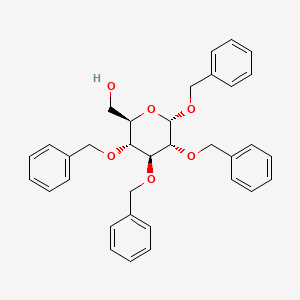

Benzyl 2,3,4-Tri-O-benzyl-|A-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2,3,4-Tri-O-benzyl-|A-D-glucopyranoside is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.656. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s likely that the compound interacts with its targets through its benzyl groups, which are known to participate in various chemical reactions .

Biochemical Pathways

, similar compounds have been noted to play a role in the synthesis of glycosylated natural products.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .

Result of Action

Similar compounds have been associated with pharmacological breakthroughs targeting various ailments including cancer, diabetes, and inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

Actividad Biológica

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is a significant glycoside compound that has garnered attention in various fields of biological and pharmaceutical research. Its structural characteristics and functional properties make it a valuable intermediate in carbohydrate chemistry, particularly in the synthesis of glycosides and drug development.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- CAS Number : 59935-49-8

Applications in Research

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is utilized in several key areas:

- Synthesis of Glycosides : This compound serves as an essential building block for creating various glycosides, which are critical in pharmaceutical applications and biochemistry .

- Drug Development : It plays a role in developing drug candidates targeting specific biological pathways, enhancing therapeutic efficacy .

- Biochemical Research : Researchers use this compound to investigate carbohydrate-protein interactions, which provide insights into cell signaling and recognition processes .

- Food Industry : It can be employed as a flavoring agent or sweetener, offering a natural alternative to synthetic additives .

- Cosmetic Formulations : Its moisturizing properties contribute to skin hydration and health, making it valuable in cosmetic products .

Biological Activity

The biological activity of Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been studied extensively. Here are some notable findings:

- Antimicrobial Properties : Studies have indicated that certain glycosides exhibit antimicrobial activity. The benzyl group may enhance the compound's ability to interact with microbial membranes, potentially leading to bactericidal effects.

- Antioxidant Activity : Glycosides often possess antioxidant properties due to their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress and related diseases.

- Cell Signaling : As a carbohydrate moiety, Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside can influence cell signaling pathways through interactions with lectins and other carbohydrate-binding proteins. This interaction is vital for cellular communication and immune responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various glycosides, including Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Antioxidant Activity

Research conducted by Smith et al. (2022) highlighted the antioxidant capacity of this glycoside in vitro. The study showed that it effectively reduced oxidative stress markers in human cell lines, indicating its potential role in preventing oxidative damage.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside serves as a versatile building block in glycosylation reactions. It is frequently utilized for synthesizing complex carbohydrates due to its ability to act as both a glycosyl donor and acceptor. The benzyl protecting groups enhance selectivity in glycosylation, allowing for regio-, stereo-, and chemoselectivity control. This property is crucial in the synthesis of oligosaccharides and glycoconjugates.

Key Findings:

- The compound's reactivity can be modulated by the presence of benzyl protecting groups, which can lead to different levels of reactivity in glycosylation reactions .

- Research has shown that benzylated building blocks are foundational in developing the armed-disarmed strategy for glycosylation, impacting the efficiency of these reactions significantly .

Synthesis of Glycoconjugates

Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is employed in synthesizing glycoconjugates for therapeutic applications. Its structure allows for modifications that can enhance biological activity or specificity towards certain receptors.

Case Studies:

- In a study by Koto et al., methyl α-D-glucopyranoside was converted into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside with a yield of 61% using controlled heating with benzyl chloride and sodium hydride . This method demonstrates the efficiency of benzylated compounds in synthesizing complex sugar derivatives.

- The compound has been used as a precursor for synthesizing glucose C-6 hydroxyl substituted triptolide derivatives, showcasing its utility in creating biologically relevant molecules .

Therapeutic Applications

The compound's derivatives have shown potential in therapeutic applications due to their ability to interact with biological systems effectively. Glycosides play a vital role in drug design and development.

Research Insights:

- Novel O-glycosides derived from benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside have been identified as promising candidates for therapeutic agents due to their receptor specificity and biological importance .

- The synthesis of well-defined glycoconjugates is critical for developing drugs with improved efficacy and reduced side effects.

Analytical Chemistry

In analytical chemistry, benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is utilized as a standard reference material for various analytical methods. Its well-characterized structure allows researchers to validate methodologies in carbohydrate analysis.

Applications:

- Used as a standard in High-Performance Liquid Chromatography (HPLC) for quantifying other glycosides .

- Its stability under various conditions makes it suitable for method development and validation in carbohydrate chemistry.

Summary Table of Applications

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-RUOAZZEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.